molecular formula C8H18Sn2 B1580836 Bis(trimethylstannyl)acetylene CAS No. 2117-50-2

Bis(trimethylstannyl)acetylene

Cat. No. B1580836
CAS RN: 2117-50-2
M. Wt: 351.6 g/mol
InChI Key: CDIFRACRLLNHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(trimethylstannyl)acetylene is an organometallic compound . Organometallic compounds are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s known that similar compounds like Bis(trimethylsilyl)acetylene participate as nucleophiles in Friedel-Crafts type acylations and alkylations .


Molecular Structure Analysis

The geometry and force fields of the this compound molecule were calculated by the RHF and MP2 (fc) methods . The molecule has a conformer with D 3d symmetry corresponding to a minimum of the total energy of the molecule . The effective core potential in SBK form with the optimized 31G * valence basis set was employed in the case of Sn atoms .


Chemical Reactions Analysis

Similar compounds like Bis(trimethylsilyl)acetylene undergo rhodium catalyzed addition reaction with diarylacetylenes . They also undergo cycloaddition with 1,5-hexadiynes in the presence of CpCo (CO) 2 (Cp=cyclopentadienyl) to form benzocyclobutenes .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder or crystals . It has a melting point of 59-61 °C . The molecular weight is 351.65 .

Scientific Research Applications

Molecular Structure Analysis

Bis(trimethylstannyl)acetylene has been extensively studied for its molecular structure. A notable study by Khaikin, Novikov, and Vilkov (1977) through gas phase electron diffraction revealed specific bond lengths and valence angles, providing insights into its molecular geometry. The observed departure from linearity in the Sn-C≡C-Sn fragment indicates a significant shrinkage effect, which is crucial for understanding the compound's physical properties (L. S. Khaikin, V. Novikov, L. Vilkov, 1977).

Synthesis and Photoluminescence of Diarylacetylenes

Another application involves the synthesis of symmetric diarylacetylenes using this compound as a precursor. Brown and Eichler (2011) successfully synthesized a series of symmetric diarylacetylenes via a one-step Stille coupling protocol. These compounds exhibited high solution-state fluorescence quantum yields, highlighting their potential in photoluminescence applications (Amy E. Brown, B. Eichler, 2011).

Organometallic Chemistry

In organometallic chemistry, this compound serves as a critical intermediate for synthesizing metal σ-acetylide complexes. Atherton et al. (1993) demonstrated its utility in preparing Group 8 metal σ-acetylide complexes, which are fundamental in studying metal-organic frameworks and catalysis (Zeno Atherton et al., 1993).

Organic Semiconductors

Furthermore, this compound has been utilized in the development of organic semiconductors. Pham et al. (2018) synthesized novel acene-based organic semiconductors for use in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), demonstrating the versatility of this compound derivatives in advanced electronic applications (H. Pham et al., 2018).

Mechanism of Action

Bis(trimethylsilyl)acetylene, a similar compound, participates as a nucleophile in Friedel-Crafts type acylations and alkylations . It undergoes rhodium catalyzed addition reaction with diarylacetylenes .

Safety and Hazards

Bis(trimethylstannyl)acetylene is classified as a flammable solid and very toxic to aquatic life with long-lasting effects . It is also toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . It may damage fertility and the unborn child, and causes damage to organs through prolonged or repeated exposure .

Future Directions

Bis(trimethylstannyl)acetylene is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others . This suggests potential future directions in these areas.

properties

IUPAC Name

trimethyl(2-trimethylstannylethynyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2.6CH3.2Sn/c1-2;;;;;;;;/h;6*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIFRACRLLNHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C#C[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175409
Record name Ethynylenebis(trimethylstannane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2117-50-2
Record name 1,1′-(1,2-Ethynediyl)bis[1,1,1-trimethylstannane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2117-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethynylenebis(trimethylstannane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethynylenebis(trimethylstannane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethynylenebis[trimethylstannane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(trimethylstannyl)acetylene
Reactant of Route 2
Reactant of Route 2
Bis(trimethylstannyl)acetylene
Reactant of Route 3
Reactant of Route 3
Bis(trimethylstannyl)acetylene
Reactant of Route 4
Reactant of Route 4
Bis(trimethylstannyl)acetylene
Reactant of Route 5
Reactant of Route 5
Bis(trimethylstannyl)acetylene

Q & A

Q1: What is the molecular structure of Bis(trimethylstannyl)acetylene and are there any interesting structural features?

A1: this compound (Me3SnC≡CSnMe3) features a linear structure with a central acetylene unit (C≡C) bonded to two trimethylstannyl (SnMe3) groups. [] Gas phase electron diffraction studies confirmed this linear geometry. [, ] The molecule possesses high symmetry, belonging to the D3d point group. This symmetric arrangement and the presence of bulky trimethylstannyl groups significantly influence the reactivity and coordination behavior of the compound. [, ]

Q2: this compound is known to react with Diborane(4) derivatives. Can you elaborate on the reaction and the products formed?

A2: this compound reacts with various Diborane(4) derivatives, leading to the formation of different organoboron compounds. [, , ] For instance, it reacts with Diboron tetrachloride (B2Cl4) to yield 1,1-bis(chloromethylboryl)-2,2-bis(chlordimethylgermyl)ethene. [] The reaction with 1,2-dichloro-1,2-di-t-butyldiborane(4) produces 1,1-bis(chlor-t-butylboryl)-2,2-bis(trimethylgermyl)ethene. [] These reactions highlight the versatility of this compound as a building block for synthesizing more complex organoboron species.

Q3: How does this compound behave as a dienophile in Diels-Alder reactions?

A3: While this compound itself might not be a highly reactive dienophile, its derivatives exhibit interesting behavior in Diels-Alder reactions. For example, the reaction of this compound with Trifluoroacetic anhydride generates 1-trifluoroacetyl-2-trimethylstannylacetylene. [] This derivative acts as a dienophile and readily undergoes Diels-Alder reactions. [] The presence of the trifluoroacetyl group likely enhances the dienophilicity of the acetylene moiety.

Q4: Can this compound be used to synthesize heterocyclic compounds?

A4: Yes, this compound can be utilized in the synthesis of heterocyclic compounds, particularly pyridine derivatives. Its reaction with trifluoro-1,2,4-triazine yields 3,4-bis(trimethylstannyl)-2,5,6-trifluoropyridine, albeit in a low yield. [] This example demonstrates the potential of this compound in constructing heterocyclic systems.

Q5: What is the significance of this compound forming complexes with Dicobalt hexacarbonyl?

A5: this compound forms stable complexes with Dicobalt hexacarbonyl (Co2(CO)6), resulting in the formation of dicobaltatetrahedrane structures. [, , ] These complexes are of interest due to their unique structural features and potential applications in catalysis. [, ] The coordination of the acetylene moiety to the cobalt centers significantly alters the electronic properties of the complex, influencing its reactivity.

Q6: How does the introduction of a bis(diphenylphosphino)methane ligand affect the structure and properties of the this compound-Dicobalt complex?

A6: Replacing two carbonyl ligands in the this compound-Dicobalt hexacarbonyl complex with a bis(diphenylphosphino)methane ligand leads to significant structural changes. [] The carbon-carbon bond within the dicobaltatetrahedrane unit lengthens, while the cobalt-cobalt and cobalt-carbon bonds shorten. [] This ligand substitution also enhances the thermal stability of the resulting complex. []

Q7: Are there any notable examples of this compound being utilized in the synthesis of larger, more complex molecules?

A7: this compound serves as a valuable precursor in the synthesis of perfluoronorbornadiene and perfluoronorbornene. [] Its reaction with perfluorocyclopentadiene produces a Diels-Alder adduct, which undergoes a series of transformations, ultimately yielding the desired bicyclic compounds. [] This example highlights the utility of this compound in constructing complex fluorinated molecules with potential applications in materials chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.